molecular formula C17H15ClF3N5O B2814244 5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034530-89-5

5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2814244
CAS RN: 2034530-89-5
M. Wt: 397.79
InChI Key: HJCSKZGORPMBIM-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic building blocks . Triazoles can be synthesized through a variety of methods, including aromatic nucleophilic substitution . The starting material for the synthesis could be a commercially available compound, and the desired functional groups are introduced via nucleophilic reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For instance, they can undergo alkylation with alkyl iodides to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .

Scientific Research Applications

Antiviral Potential

Given the presence of the triazole nucleus, it’s worth exploring the antiviral potential of this compound. Researchers have found that certain triazole derivatives exhibit antiviral activity against viruses like Herpes simplex virus (HSV). Conducting in vitro studies to assess its effectiveness against specific viruses could be a promising avenue for further research .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer properties. While the specific compound may not have been extensively studied in this context, it’s worthwhile to explore its effects on cancer cell lines. In vitro assays measuring cell viability and cytotoxicity can provide valuable data on its potential as an anticancer agent .

Other Pharmacological Activities

Triazole-containing drugs have been developed for various therapeutic purposes, including antiepileptic, antihypertensive, antidepressant, and antidiabetic treatments. While the specific compound may not have been directly studied for these activities, its structural features warrant further investigation.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the versatile biological activities of triazole compounds , this compound could be a potential candidate for drug development.

properties

IUPAC Name

5-chloro-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N5O/c18-11-1-2-12-9(5-11)6-13(23-12)16(27)22-8-15-25-24-14-7-10(17(19,20)21)3-4-26(14)15/h1-2,5-6,10,23H,3-4,7-8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCSKZGORPMBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

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